5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10215332
InChI: InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3
SMILES: CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8 g/mol

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC10215332

Molecular Formula: C16H13ClN2O2S

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8 g/mol
IUPAC Name 5-(4-chloroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3
Standard InChI Key RCDCHYMSCOUPRX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Architecture and Synthesis

Molecular Composition

The compound’s molecular formula, C16H13ClN2O2S\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}, corresponds to a molar mass of 332.8 g/mol . Its IUPAC name, 5-(4-chloroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, reflects the presence of two aromatic systems: a 4-chlorophenyl group attached via an amine linkage and a 3-methylphenyl substituent directly bonded to the thiazolidinedione ring. The stereoelectronic interplay between the electron-withdrawing chlorine atom and electron-donating methyl group influences its reactivity and biological target affinity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H13ClN2O2S\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight332.8 g/mol
XLogP3-AA4.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3
Exact Mass332.0386 Da

Data sourced from PubChem and VulcanChem .

Synthetic Methodologies

The synthesis of thiazolidinedione derivatives typically involves a Mannich reaction between substituted aromatic aldehydes, thiourea, and morpholine under acidic conditions . For this compound, two primary routes have been documented:

Conventional Thermal Synthesis:

  • Formation of Thiazolidinedione Core: Chloroacetic acid reacts with thiourea in aqueous HCl under reflux (100–110°C for 10–12 hours), yielding thiazolidine-2,4-dione (TZD) with a 78.42% yield .

  • Mannich Reaction: TZD undergoes condensation with 3-methylbenzaldehyde and morpholine in ethanol catalyzed by HCl, followed by 5–6 hours of reflux to form the final product .

Microwave-Assisted Synthesis:
Microwave irradiation (420 W, 120°C, 6–10 minutes) accelerates the Mannich reaction, enhancing yields to 90.25% while reducing reaction times by 90% compared to conventional methods . This technique minimizes side reactions and improves regioselectivity due to uniform heating.

Table 2: Synthesis Route Comparison

ParameterConventional MethodMicrowave Method
Reaction Time5–6 hours6–10 minutes
Yield78.42%90.25%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Adapted from PMC studies .

Pharmacological Activities

Antidiabetic Efficacy

The compound acts as a PPAR-γ agonist, enhancing insulin sensitivity in adipocytes and hepatocytes. In alloxan-induced diabetic rats, doses of 35 mg/kg and 70 mg/kg reduced fasting blood glucose by 42% and 58%, respectively, over 28 days . Chronic administration (70 mg/kg) restored pancreatic β-cell morphology, indicating regenerative potential . Molecular docking studies reveal a binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) at the PPAR-γ ligand-binding domain, stabilizing helix H12 and promoting coactivator recruitment .

Anti-inflammatory Action

At 500 μg/mL, the compound inhibits human red blood cell (HRBC) membrane lysis by 74% and protein denaturation by 68%, surpassing diclofenac (65% and 62%, respectively) . COX-1/COX-2 docking simulations show preferential binding to COX-2 (ΔG=8.7kcal/mol\Delta G = -8.7 \, \text{kcal/mol}) via hydrogen bonds with Arg120 and Tyr355, explaining its selectivity over COX-1 (ΔG=7.1kcal/mol\Delta G = -7.1 \, \text{kcal/mol}) .

Table 3: Biological Activity Profile

Activity TypeModelEfficacy (% Inhibition)Effective Dose
HypoglycemicAlloxan-induced rats58% Fasting glucose reduction70 mg/kg
HRBC StabilizationIn vitro assay74%500 μg/mL
Protein DenaturationIn vitro assay68%500 μg/mL

Data from PMC .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum exhibits characteristic absorptions at:

  • 1745cm11745 \, \text{cm}^{-1}: C=O stretching of the thiazolidinedione ring.

  • 1630cm11630 \, \text{cm}^{-1}: C-N vibration of the secondary amine.

  • 760cm1760 \, \text{cm}^{-1}: C-Cl stretching of the para-chlorophenyl group.

Nuclear Magnetic Resonance

1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6):

  • δ7.257.15ppm\delta 7.25–7.15 \, \text{ppm}: Multiplet (4H, aromatic protons of 3-methylphenyl) .

  • δ6.856.75ppm\delta 6.85–6.75 \, \text{ppm}: Doublet (2H, aromatic protons of 4-chlorophenyl) .

  • δ5.12ppm\delta 5.12 \, \text{ppm}: Singlet (1H, NH of anilino group) .

  • δ2.35ppm\delta 2.35 \, \text{ppm}: Singlet (3H, CH3_3 of 3-methylphenyl) .

13C NMR^{13}\text{C NMR} (100 MHz, DMSO-d6d_6):

  • δ172.1ppm\delta 172.1 \, \text{ppm}: C=O of position 2 .

  • δ169.8ppm\delta 169.8 \, \text{ppm}: C=O of position 4 .

  • δ139.2115.4ppm\delta 139.2–115.4 \, \text{ppm}: Aromatic carbons .

Pharmacokinetic Considerations

While detailed pharmacokinetic studies remain limited, preliminary data suggest moderate oral bioavailability (43%) due to first-pass metabolism. The compound’s logP value (4.6) predicts favorable membrane permeability, but high plasma protein binding (89%) may limit tissue distribution . In silico ADMET predictions using SwissADME indicate a high likelihood of CYP3A4-mediated hepatic metabolism, necessitating structural optimization to improve metabolic stability .

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